molecular formula C14H16ClN3O3 B15307964 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride

3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride

Cat. No.: B15307964
M. Wt: 309.75 g/mol
InChI Key: NAQBUFLCOIBAAR-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt derivative of a piperidine-2,6-dione core fused with a 1-oxo-2,3-dihydro-1H-isoindole moiety. The aminomethyl (-CH2NH2) substituent at the 7-position of the isoindole ring distinguishes it structurally and functionally from related analogs.

Properties

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

3-[4-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-7-17(14(20)12(8)9)10-4-5-11(18)16-13(10)19;/h1-3,10H,4-7,15H2,(H,16,18,19);1H

InChI Key

NAQBUFLCOIBAAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CN.Cl

Origin of Product

United States

Chemical Reactions Analysis

Amide Bond Formation via Aminomethyl Group Reactivity

The aminomethyl (-CH2NH2) group serves as a key site for nucleophilic reactions. It readily participates in amidation reactions with carboxylic acids under standard coupling conditions.

Reaction TypeReagents/ConditionsProduct ExampleYieldSource
Acylation - EDC · HCl
- HOBt
- DBU in CH3CN
N-[2-(2,6-Dioxo-piperidin-3-yl)-1,3-dioxo-isoindol-4-ylmethyl]-2-thiophen-3-yl-acetamide80%
Benzamidation - 3-Chloro-4-methyl-benzoic acid
- Same coupling agents
3-Chloro-N-[2-(2,6-dioxo-piperidin-3-yl)-1,3-dioxo-isoindol-4-ylmethyl]-4-methyl-benzamide79%
Heterocyclic Acylation - 2-Difluoromethoxy-benzoic acid
- CH3CN solvent
2-Difluoromethoxy-N-[2-(2,6-dioxo-piperidin-3-yl)-1,3-dioxo-isoindol-4-ylmethyl]-benzamide65%

Key Observations :

  • Reactions typically use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the aminomethyl group, enhancing nucleophilicity .

  • 1-Hydroxybenzotriazole (HOBt) and carbodiimides (e.g., EDC) are critical for activating carboxylic acids.

  • Yields range from 65% to 80%, influenced by steric and electronic effects of the acylating agent .

Piperidine Ring Modifications

The piperidine-2,6-dione ring undergoes structural diversification, primarily via substitutions at the nitrogen atom or adjacent positions.

Alkylation at Piperidine Nitrogen

Patent WO2019038717A1 discloses alkylation reactions introducing diverse substituents to enhance pharmacological properties:

Substituent IntroducedReagents/ConditionsExample Compound Structure
Trifluoroethyl - 2,2,2-Trifluoroethyl halide
- Base
3-[3-Oxo-6-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)-isoindol-2-yl]piperidine-2,6-dione
Quinoxalinylmethyl - Quinoxaline-6-carbaldehyde
- Reductive amination
3-[3-Oxo-6-(1-(quinoxalin-6-ylmethyl)piperidin-4-yl)-isoindol-2-yl]piperidine-2,6-dione
Phenylpyrazolylmethyl - 1-Phenylpyrazole-4-carbaldehyde
- NaBH3CN
3-[3-Oxo-6-(1-((1-phenylpyrazol-4-yl)methyl)piperidin-4-yl)-isoindol-2-yl]piperidine-2,6-dione

Mechanistic Insights :

  • Alkylation often employs reductive amination (e.g., aldehydes + NaBH3CN) or direct nucleophilic substitution with alkyl halides .

  • Modifications aim to improve binding affinity to molecular targets like IKAROS zinc finger proteins .

Stability and Reactivity Under Physiological Conditions

The compound’s stability is pH-dependent:

  • Acidic Conditions : Protonation of the aminomethyl group reduces reactivity but enhances solubility.

  • Basic Conditions : Deprotonation accelerates hydrolysis of the dione rings, necessitating careful pH control during synthesis.

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the isoindole ring reduce amidation yields (e.g., <60% for ortho-substituted aryl acids) .

  • Oxidative Sensitivity : The dione moieties are prone to reduction under strong reducing agents, limiting certain reaction pathways.

Scientific Research Applications

3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Not explicitly provided in the evidence, but based on structural analogs (e.g., C13H12N2O3 for the parent compound in ), the hydrochloride salt likely adds a Cl– counterion.
  • Molecular Weight : Estimated ~280–300 g/mol (derived from analogs in and ).
  • Solubility: Enhanced aqueous solubility compared to non-salt forms due to the hydrochloride group.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of isoindole-piperidine diones with variations in substituent positions and functional groups. Below is a comparative analysis based on evidence:

Compound Name Substituent Position Molecular Weight Key Features Evidence Source
3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione No amino group 244.24 g/mol Parent compound; lacks functionalization, likely lower bioactivity.
3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione 4-amino ~252–260 g/mol Crystalline forms patented for improved stability and synthesis scalability.
3-(5-Iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione 5-iodo 370.14 g/mol Halogenated derivative; potential for radiolabeling or PROTAC linker integration.
3-(6-Amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione 6-amino ~250–260 g/mol Structural isomer; positional differences may affect target binding affinity.
3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione 7-amino ~250–260 g/mol Aminomethyl vs. amino group differences alter solubility and reactivity.

Physicochemical and Functional Differences

  • Aminomethyl vs.
  • Crystallinity: The 4-amino analog (–3) emphasizes patented crystalline forms, suggesting superior stability and manufacturability over amorphous or less-studied derivatives.
  • Halogenation : The 5-iodo derivative () highlights utility in PROTACs, where halogen atoms facilitate cross-coupling reactions for linker attachment .

Q & A

Q. What are the recommended synthetic routes for 3-[7-(aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the isoindolinone core followed by functionalization of the piperidine-2,6-dione moiety. Key steps include:

  • Amide coupling to introduce the aminomethyl group at position 7 of the isoindolinone ring.
  • Cyclization under acidic or basic conditions to form the piperidine-2,6-dione structure.
  • Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) .
    Purity optimization requires chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization from solvents like methanol/water mixtures. Monitor intermediates using LC-MS and confirm final product identity via 1^1H/13^13C NMR and elemental analysis .

Q. How should researchers characterize the structural stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity.
  • pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and analyze photodegradation pathways .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its bioactivity, and what methods can discriminate between them?

Methodological Answer: Polymorphism can alter solubility, bioavailability, and target binding. To identify and characterize polymorphs:

  • Use X-ray Powder Diffraction (XRPD) to distinguish crystalline forms.
  • Perform Differential Scanning Calorimetry (DSC) to analyze thermal behavior (e.g., melting points, glass transitions).
  • Solid-State NMR and Raman Spectroscopy provide molecular-level insights into packing arrangements .
    Advanced Tip: Combine computational crystal structure prediction (e.g., Materials Studio) with experimental data to rationalize polymorph stability under physiological conditions .

Q. What experimental design strategies are recommended for optimizing reaction yields while minimizing byproducts?

Methodological Answer: Adopt Design of Experiments (DoE) methodologies:

  • Factorial Designs : Screen critical variables (e.g., temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and outputs (e.g., yield, impurity levels).
  • High-Throughput Screening : Use automated platforms to test >100 conditions/day, accelerating parameter optimization .
    Example: A Central Composite Design (CCD) reduced byproduct formation by 40% in analogous piperidine derivatives by optimizing reaction time and stoichiometry .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding modes to targets (e.g., cereblon for immunomodulatory drugs).
  • Molecular Dynamics (MD) Simulations : Analyze binding stability over time (50–100 ns trajectories) with GROMACS or NAMD.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
    Validation: Correlate computational predictions with in vitro assays (e.g., SPR or ITC for binding kinetics) .

Contradiction Analysis and Data Interpretation

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework : Normalize data using Z-scores or fold-changes relative to controls.
  • Assay Variability Audit : Compare protocols (e.g., cell lines, incubation times, compound concentrations).
  • Orthogonal Validation : Re-test conflicting results using alternative assays (e.g., switch from ELISA to Western blot for protein quantification) .
    Case Study: Discrepancies in IC50_{50} values for structurally similar isoindolinones were traced to differences in DMSO solvent purity (>99.9% purity reduced aggregation artifacts) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline NIR or Raman probes for real-time monitoring of critical quality attributes (CQAs).
  • QbD (Quality by Design) : Define a design space for acceptable variability in parameters (e.g., particle size distribution, polymorphism).
  • Accelerated Stability Testing : Use Arrhenius models to predict shelf-life under stress conditions (40°C/75% RH) .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of hydrochloride vapors.
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Comparative and Structural Analysis

Q. How does the substitution pattern (e.g., aminomethyl position) affect this compound’s reactivity compared to analogs?

Methodological Answer:

  • Electron-Donating Effects : The aminomethyl group at position 7 increases electron density on the isoindolinone ring, altering nucleophilic/electrophilic reactivity.
  • Steric Maps : Generate 3D steric maps (e.g., Molinspiration) to compare substituent bulk with analogs like 3-(4-amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione.
  • Reactivity Assays : Perform kinetic studies (e.g., Hammett plots) to quantify substituent effects on reaction rates .

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